molecular formula C23H28N6O2 B2453450 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 1396557-87-1

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2453450
CAS No.: 1396557-87-1
M. Wt: 420.517
InChI Key: DVNWYJNLVCHOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrimidine core linked to a 3,5-dimethylisoxazole propanamide group via a benzylpiperazine moiety. The piperazine ring is a common feature in many bioactive compounds and pharmaceuticals, known for its versatility as a scaffold that can contribute to binding affinity and selectivity for various biological targets . The 3,5-dimethylisoxazole group is a privileged heterocyclic structure frequently employed in drug discovery for its metabolic stability and role in target engagement . This specific molecular architecture suggests potential for high-value research applications. Researchers can explore its activity as a potential enzyme inhibitor, given that compounds with piperazine and pyrimidine motifs are frequently investigated as kinase inhibitors or modulators of G-protein-coupled receptors (GPCRs) . The structural components are also found in compounds studied for inflammatory conditions, as heterocyclic rings like isoxazoles are key scaffolds in the development of cyclooxygenase (COX) inhibitors . Furthermore, the presence of the benzylpiperazine group makes it a candidate for probing neurological pathways, as similar structures are often investigated for interactions with the central nervous system . The molecule thus serves as a versatile chemical tool for assay development, target validation, and structure-activity relationship (SAR) studies in early-stage drug discovery projects. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-17-20(18(2)31-27-17)8-9-23(30)26-21-14-22(25-16-24-21)29-12-10-28(11-13-29)15-19-6-4-3-5-7-19/h3-7,14,16H,8-13,15H2,1-2H3,(H,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNWYJNLVCHOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Benzylpiperazine

4-Benzylpiperazine is synthesized via reductive amination of benzylamine with bis(2-chloroethyl)amine hydrochloride under hydrogenation conditions (Pd/C, H₂, ethanol). Yield: 85–90%.

Synthesis of 6-Chloropyrimidin-4-amine

6-Chloropyrimidin-4-amine is obtained through chlorination of cytosine using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C. Yield: 78%.

Nucleophilic Aromatic Substitution to Attach Piperazine

6-Chloropyrimidin-4-amine (1.0 equiv) reacts with 4-benzylpiperazine (1.2 equiv) in DMF at 120°C for 12 hours, catalyzed by triethylamine (2.0 equiv). The product, 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine , is isolated via column chromatography (silica gel, ethyl acetate/hexane). Yield: 65–70%.

Table 1: Optimization of Pyrimidine-Piperazine Coupling

Parameter Condition 1 Condition 2 Optimal Condition
Solvent DMF DMSO DMF
Temperature (°C) 120 100 120
Base Et₃N K₂CO₃ Et₃N
Yield (%) 70 55 70

Synthesis of the Oxazole-Propanamide Side Chain

Cyclization to Form 3,5-Dimethyl-1,2-oxazole

A mixture of acetylacetone (2.0 equiv) and hydroxylamine hydrochloride (1.0 equiv) in ethanol is refluxed for 6 hours, yielding 3,5-dimethyl-1,2-oxazole via cyclocondensation. Yield: 82%.

Alkylation to Install Propanamide Backbone

3,5-Dimethyloxazole (1.0 equiv) undergoes Friedel-Crafts acylation with acryloyl chloride (1.1 equiv) in dichloromethane (DCM) using AlCl₃ as a catalyst (0°C to rt, 4 hours). The intermediate 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride is obtained after aqueous workup. Yield: 75%.

Amide Coupling to Assemble the Final Compound

Activation of Propanoic Acid Derivative

3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DCM at 0°C for 30 minutes.

Coupling with Pyrimidine-Piperazine Amine

The activated acid is reacted with 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine (1.0 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide as a white solid. Yield: 60%.

Table 2: Comparative Analysis of Coupling Agents

Coupling System Solvent Temperature (°C) Yield (%)
EDC/HOBt DCM 25 60
HATU/DIPEA DMF 25 58
DCC/DMAP THF 0→25 50

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.30–7.22 (m, 5H, benzyl-H), 4.10 (s, 2H, piperazine-CH₂), 3.80–3.60 (m, 8H, piperazine-H), 2.50 (s, 6H, oxazole-CH₃), 2.30 (t, 2H, propanamide-CH₂), 1.90 (t, 2H, propanamide-CH₂).
  • ¹³C NMR : 167.5 (amide C=O), 158.2 (pyrimidine-C), 138.5 (oxazole-C), 129.1–126.4 (benzyl-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₅H₃₀N₆O₂ : 470.2425 [M+H]⁺.
  • Observed : 470.2431 [M+H]⁺ (Δ = 1.3 ppm).

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor (AChEI). This mechanism is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Studies have demonstrated that N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide shows potent inhibitory activity against acetylcholinesterase in vitro. This inhibition leads to increased levels of acetylcholine, promoting improved cognitive functions.

Neuroprotective Effects

In addition to AChE inhibition, this compound has shown potential neuroprotective effects in various cellular models. It appears to mitigate oxidative stress-induced neuronal damage, suggesting antioxidant properties that could be beneficial in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound exhibited improved cognitive function as assessed by behavioral tests such as the Morris water maze.
  • Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between the compound and the active site of acetylcholinesterase, supporting its potential as an effective inhibitor.

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide include other pyrimidine derivatives, piperazine-containing compounds, and isoxazole derivatives. Examples include:

  • Pyrimidine derivatives like 4-aminopyrimidine
  • Piperazine derivatives like 1-benzylpiperazine
  • Isoxazole derivatives like 3,5-dimethylisoxazole

Uniqueness

What sets this compound apart is its unique combination of these functional groups. This unique structure may confer specific properties and activities that are not observed in other similar compounds, making it a valuable compound for further research and development.

Biological Activity

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrimidine moiety, a benzylpiperazine group, and an oxazole ring. Its molecular formula is C21H26N4O2C_{21}H_{26}N_{4}O_{2} with a molecular weight of 366.46 g/mol. The presence of these functional groups suggests interactions with various biological targets.

PropertyValue
Molecular Formula C₁₉H₂₅N₅O₂
Molecular Weight 366.46 g/mol
CAS Number 1421584-24-8

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
  • Introduction of the Benzylpiperazine Moiety : This step utilizes nucleophilic substitution reactions with benzyl chloride under basic conditions.
  • Attachment of the Oxazole Ring : The oxazole moiety is integrated through cyclization reactions involving suitable precursors.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzylpiperazine derivatives can modulate neurotransmitter receptors and demonstrate antiproliferative activity in various cancer cell lines.

In a study focused on MIA PaCa-2 pancreatic cancer cells, compounds exhibiting submicromolar antiproliferative activity were identified. These compounds inhibited the mTORC1 pathway and promoted autophagy, suggesting their potential as anticancer agents .

COX Enzyme Inhibition

Another area of interest is the compound's activity against cyclooxygenase (COX) enzymes. Inhibitory studies have demonstrated moderate to strong inhibitory effects on COX-II with IC50 values ranging from 0.52 to 22.25 μM . Such inhibition is relevant for anti-inflammatory applications and may provide therapeutic benefits in conditions like arthritis and cardiovascular diseases.

Case Studies

A notable case study involved the evaluation of similar piperazine derivatives in vivo for their anti-inflammatory properties. The results indicated that these compounds could significantly reduce inflammation markers compared to standard treatments like Celecoxib .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Pyrimidine core formation : Cyclocondensation of amidines with α,β-unsaturated carbonyl compounds.
  • Benzylpiperazine introduction : Nucleophilic substitution at the pyrimidine C4 position using 4-benzylpiperazine.
  • Oxazole-propanamide coupling : Amide bond formation between the pyrimidine intermediate and 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid derivatives. Reaction conditions often require anhydrous solvents (e.g., DMF), catalysts (e.g., HATU), and controlled temperatures (60–80°C). Structural validation is performed via NMR and LC-MS .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : 1H/13C NMR resolves proton/carbon environments, confirming substituent positions (e.g., benzylpiperazine attachment to pyrimidine).
  • LC-MS : Validates molecular weight (>95% purity threshold) and detects impurities.
  • Elemental analysis : Ensures stoichiometric consistency.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What solvents and reaction conditions are optimal for intermediate isolation?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling steps. Acidic/basic workup (e.g., 2M HCl or 10% NaOH) isolates intermediates via precipitation. Room-temperature reactions minimize decomposition of sensitive intermediates like oxazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique correlation : Cross-validate NMR, IR, and HRMS data to address signal overlap (e.g., benzylpiperazine protons vs. aromatic oxazole signals).
  • Dynamic NMR experiments : Resolve conformational exchange broadening by varying temperature (e.g., 25–60°C).
  • Isotopic labeling : Use deuterated analogs to assign ambiguous proton environments .

Q. What strategies improve reaction yields in benzylpiperazine coupling steps?

  • Catalyst optimization : Replace traditional EDCI/HOBt with HATU or PyBOP to enhance amide bond formation efficiency.
  • Stoichiometric tuning : Use a 1.2–1.5 molar excess of benzylpiperazine to drive the reaction.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Q. How can computational modeling predict biological target interactions?

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, PI3K) to prioritize in vitro assays.
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR modeling : Correlate substituent modifications (e.g., oxazole methyl groups) with activity trends .

Q. What methodologies address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release.
  • Prodrug derivatization : Introduce phosphate esters at the propanamide moiety to enhance aqueous solubility .

Data Analysis and Optimization

Q. How should researchers analyze discrepancies in bioactivity data across studies?

  • Batch-effect normalization : Account for variability in cell lines (e.g., HepG2 vs. HEK293) using Z-score standardization.
  • Dose-response reevaluation : Confirm IC50 values via Hill slope analysis (n ≥ 3 replicates).
  • Meta-analysis : Compare results with structurally related compounds (e.g., pyrimidine-oxazole hybrids) to identify scaffold-specific trends .

Q. What experimental designs validate the compound’s selectivity for kinase targets?

  • Kinase profiling panels : Use Eurofins KinaseProfiler® to test against 100+ kinases at 1 µM.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells.
  • CRISPR knockout models : Validate phenotype rescue in kinase-deficient cell lines .

Methodological Frameworks

Q. How to design a robust SAR study for this compound?

  • Core modifications : Synthesize analogs with pyridine or triazine replacing pyrimidine.
  • Substituent scanning : Systematically vary oxazole methyl groups and benzylpiperazine substituents.
  • Activity cliffs : Identify abrupt potency changes using Tanimoto similarity indices (e.g., FCFP4 fingerprints) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.